molecular formula C12H12Cl2N4OS B5769983 2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide

2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No. B5769983
M. Wt: 331.2 g/mol
InChI Key: MUZPZBUHLJLHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of a class of enzymes known as cysteine proteases, which play important roles in various physiological processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide involves the binding of the compound to the active site of cysteine proteases, thereby inhibiting their activity. The compound forms a covalent bond with the catalytic cysteine residue of the enzyme, which prevents the enzyme from carrying out its normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cysteine protease that is inhibited. Inhibition of cathepsin B, for example, has been shown to affect various cellular processes, including antigen processing, apoptosis, and tumor invasion. Inhibition of other cysteine proteases may have different effects on cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide in lab experiments include its potency and specificity as a cysteine protease inhibitor. However, its use may be limited by its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of 2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide in scientific research. One direction is to study the role of cysteine proteases in the pathogenesis of various diseases, such as cancer, autoimmune diseases, and infectious diseases. Another direction is to develop new compounds that are more potent and specific inhibitors of cysteine proteases. Additionally, the use of this compound in drug discovery and development may lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide involves several steps. The first step is the preparation of 2,4-dichlorobenzoyl chloride, which is then reacted with 4-ethyl-5-mercapto-4H-1,2,4-triazole to form the intermediate compound. The intermediate is then reacted with methylamine to produce the final compound.

Scientific Research Applications

2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide has been widely used in scientific research as a tool to study the function of cysteine proteases. It has been shown to be a potent inhibitor of cathepsin B, a cysteine protease that is involved in various physiological processes, including antigen processing, apoptosis, and tumor invasion. It has also been used to study the role of cysteine proteases in the pathogenesis of various diseases, such as cancer, autoimmune diseases, and infectious diseases.

properties

IUPAC Name

2,4-dichloro-N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4OS/c1-2-18-10(16-17-12(18)20)6-15-11(19)8-4-3-7(13)5-9(8)14/h3-5H,2,6H2,1H3,(H,15,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZPZBUHLJLHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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